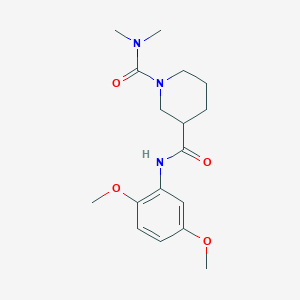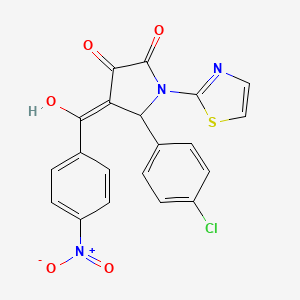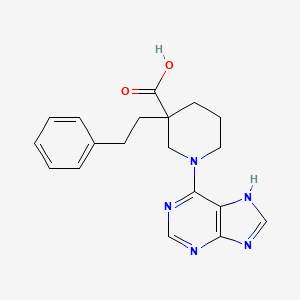![molecular formula C18H19N3O2 B5298559 N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide, also known as FK866, is a highly potent and selective inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It has been extensively studied in scientific research for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide selectively inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential cofactor involved in numerous cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the intracellular NAD levels, leading to a cascade of cellular events that ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines and animal models. It induces apoptosis, inhibits cell proliferation, and reduces the expression of anti-apoptotic proteins. In addition, this compound has been found to have anti-inflammatory and immunosuppressive effects. It reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for NAMPT inhibition. It has been extensively studied in preclinical models, and its mechanism of action is well-understood. However, this compound has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, its potential toxicity and off-target effects need to be carefully evaluated in clinical trials.
Orientations Futures
For N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide research include the development of new analogs with improved pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the investigation of its potential synergistic effects with other cancer therapies. In addition, the role of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide is synthesized through a multistep process starting from commercially available starting materials. The key step involves the condensation of 2,3-dihydro-1H-inden-2-amine with 2-acetyl-1-methylpyridinium iodide to form the intermediate, which is then converted to this compound through a series of chemical reactions. The final product is obtained as a white solid with high purity and yield.
Applications De Recherche Scientifique
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to selectively target cancer cells by inhibiting NAD biosynthesis, leading to cell death and tumor regression. In addition, this compound has been found to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-ylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(20-18(23)15-7-4-8-19-11-15)17(22)21-16-9-13-5-2-3-6-14(13)10-16/h2-8,11-12,16H,9-10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIMKCQOZUERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=CC=CC=C2C1)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![(3S*,5S*)-1-(cyclopentylacetyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298486.png)

![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)


![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)


![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)